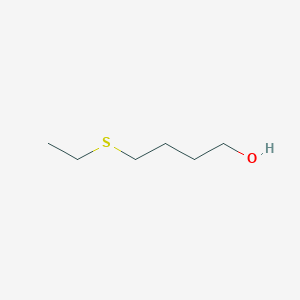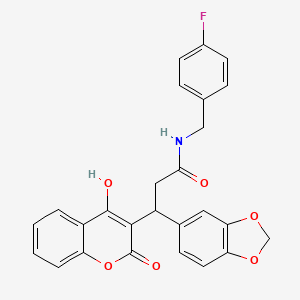
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is a chiral cyclohexane derivative characterized by its two phenyl groups and three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and cyclohexanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst like sulfuric acid to introduce the methoxy groups.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S,6S) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving chiral recognition and enantioselective catalysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6R)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane
- 4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane (racemic mixture)
- 4-methoxy-1,1-bis(methoxymethyl)-2-phenylcyclohexane
Uniqueness
(2S,6S)-4-methoxy-1,1-bis(methoxymethyl)-2,6-diphenylcyclohexane is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers or racemic mixtures
Propriétés
Formule moléculaire |
C23H30O3 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
[(1S,3S)-5-methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene |
InChI |
InChI=1S/C23H30O3/c1-24-16-23(17-25-2)21(18-10-6-4-7-11-18)14-20(26-3)15-22(23)19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3/t21-,22-/m0/s1 |
Clé InChI |
NUHARMJHXGEBKE-VXKWHMMOSA-N |
SMILES isomérique |
COCC1([C@@H](CC(C[C@H]1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC |
SMILES canonique |
COCC1(C(CC(CC1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11051607.png)
![(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11051613.png)

![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)
![{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B11051645.png)
![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)

![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-fluorophenyl)ethanone](/img/structure/B11051666.png)
![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)

![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)
